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Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials,
including cells, tissues, and organs, for research, therapeutic, and drug development
applications. The process, however, can induce significant cellular stress and damage,
primarily due to the formation of ice crystals and the toxic effects of high concentrations of
cryoprotective agents (CPAs). Current standard CPAs, such as dimethyl sulfoxide (DMSO) and
glycerol, while effective, can exhibit cellular toxicity and require careful removal post-thaw,
which can complicate downstream applications.

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-
fructose. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.
[1][2] While extensively studied for its low-calorie sweetening properties and various
physiological benefits, emerging research on rare sugars suggests potential cryoprotective
properties. This application note explores the prospective use of D-Psicose as a novel
cryoprotectant, outlines its potential mechanisms of action, and provides detailed protocols for
its evaluation in biological sample preservation.

Potential Mechanisms of Cryoprotection

The cryoprotective effects of sugars are often attributed to their ability to mitigate freezing-
induced cellular damage through several mechanisms. While direct studies on D-Psicose are
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limited, its properties as a sugar suggest it may act as a cryoprotectant through the following

pathways:

Inhibition of Ice Recrystallization: During thawing, small ice crystals can grow into larger,
more damaging ones in a process called recrystallization.[3] Sugars are known to inhibit this
process. D-Psicose may adsorb to the surface of ice crystals, preventing their growth and
minimizing mechanical damage to cellular structures.

Vitrification and Glass Transition: At high concentrations and with rapid cooling, some
cryoprotectants can help a solution vitrify, forming a glass-like amorphous solid instead of
crystalline ice. Sugars can increase the glass transition temperature (Tg) of the
cryopreservation medium, promoting vitrification and reducing the likelihood of ice crystal
formation.

Membrane Stabilization: Sugars can interact with the polar head groups of phospholipids in
cell membranes, potentially stabilizing the lipid bilayer and protecting it from freeze-induced
phase transitions and damage.

Osmotic Buffering: D-Psicose, as a solute, can help to reduce the osmotic stress
experienced by cells during the freezing and thawing process by moderating the difference in
solute concentration between the intracellular and extracellular environments.

Advantages of D-Psicose as a Cryoprotectant

The use of D-Psicose as a cryoprotectant offers several potential advantages over traditional
CPAs:

o Low Toxicity: As a naturally occurring sugar with GRAS status, D-Psicose is expected to
have significantly lower cellular toxicity compared to DMSO and glycerol.

o Biocompatibility: Being a monosaccharide, D-Psicose is biocompatible and may not require
extensive removal procedures post-thaw, simplifying cell culture workflows.

o Potential for Synergy: D-Psicose could potentially be used in combination with lower
concentrations of traditional CPAs to reduce overall toxicity while maintaining high cell
viability.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37943452/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

To evaluate the efficacy of D-Psicose as a cryoprotectant, the following experimental protocols
are proposed. These protocols provide a framework for assessing cell viability, and ice
recrystallization inhibition.

Protocol 1: Evaluation of Cell Viability Post-
Cryopreservation with D-Psicose

This protocol details the steps to assess the cryoprotective effect of D-Psicose on a model cell
line (e.g., HelLa or a specific cell line relevant to the user's research) by measuring cell viability
after a freeze-thaw cycle.

Materials:

Cultured cells in exponential growth phase

o Complete cell culture medium

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA or other appropriate cell dissociation reagent
o D-Psicose (sterile, cell culture grade)

e Dimethyl sulfoxide (DMSO, cell culture grade)

o Fetal Bovine Serum (FBS)

e Cryovials

o Controlled-rate freezing container (e.g., Mr. Frosty)
e -80°C freezer

e Liquid nitrogen storage dewar

e 37°C water bath
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e Trypan blue solution (0.4%)
e Hemocytometer or automated cell counter
Procedure:
o Cell Preparation:
1. Culture cells to 70-80% confluency.
2. Harvest the cells by washing with PBS and detaching with Trypsin-EDTA.

3. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a
conical tube.

4. Centrifuge the cell suspension at 200 x g for 5 minutes.

5. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete
culture medium.

6. Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial
viability is >95%.

7. Adjust the cell concentration to 2 x 1076 cells/mL in complete culture medium.
» Preparation of Cryopreservation Media:

1. Prepare a stock solution of 2X cryopreservation medium containing 20% D-Psicose (w/v)
in complete culture medium. Filter-sterilize the solution.

2. Prepare a control cryopreservation medium containing 20% DMSO (v/v) and 80% FBS.
3. Prepare a basal medium control (complete culture medium with no cryoprotectant).

4. Prepare a series of D-Psicose concentrations (e.g., 5%, 10%, 15%, 20% final
concentration) by diluting the 2X stock solution.

 Cryopreservation:
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1. Aliquot the cell suspension into separate tubes for each experimental condition.

2. Slowly add an equal volume of the 2X cryopreservation medium (D-Psicose or DMSO)
dropwise to the cell suspension while gently swirling the tube. This will result in a final cell
concentration of 1 x 1076 cells/mL and the desired final concentration of the
cryoprotectant.

3. Incubate the cell suspension at room temperature for 15 minutes.
4. Dispense 1 mL of the cell suspension into each labeled cryovial.
5. Place the cryovials into a controlled-rate freezing container.

6. Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate
of approximately -1°C/minute.[4]

7. Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).

Thawing and Viability Assessment:

1. Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small ice crystal
remains.[5]

2. Wipe the outside of the vial with 70% ethanol.

3. Immediately and gently transfer the contents of the cryovial to a tube containing 9 mL of
pre-warmed complete culture medium.

4. Centrifuge the cells at 200 x g for 5 minutes.

5. Discard the supernatant and resuspend the cell pellet in 1 mL of fresh complete culture
medium.

6. Perform a cell count and viability assessment using the trypan blue exclusion method.

7. Calculate the post-thaw cell viability as: (Number of viable cells / Total number of cells) x
100%.
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8. Plate the remaining viable cells and assess their attachment and proliferation over 24-48
hours.

Data Presentation:

Cryoprotectant Concentration P!'e-f-rfeeze P-ost-t-haw Post-thaw
(%) Viability (%) Viability (%) Recovery (%)
None (Control) 0 >95
D-Psicose 5 >95
D-Psicose 10 >95
D-Psicose 15 >95
D-Psicose 20 >95
DMSO 10 >95

*Post-thaw Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100%

Protocol 2: Ice Recrystallization Inhibition (IRI) Assay

This protocol, often referred to as a "splat cooling assay,"” is used to visually assess the ability
of D-Psicose to inhibit the growth of ice crystals.

Materials:

D-Psicose

e Sucrose

o Deionized water

» Microscope slides and coverslips

e Polished metal block (e.g., aluminum or copper) pre-cooled on dry ice or in a -80°C freezer

o Cold stage for microscope or a cryo-stage
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e Microscope with a digital camera
Procedure:
e Sample Preparation:

1. Prepare a 30% (w/v) sucrose solution in deionized water. This solution provides a
consistent background for ice crystal formation.

2. Prepare a series of D-Psicose solutions at different concentrations (e.g., 10, 50, 100, 200
mM) in the 30% sucrose solution.

3. Use the 30% sucrose solution as a negative control.
» Splat Cooling:
1. Place a small droplet (5-10 pL) of the test solution onto a microscope slide.

2. Invert the slide and quickly press the droplet against the pre-cooled metal block for 1-2
seconds. This rapid cooling creates a thin, wafer-like frozen sample with small ice crystals.

e Annealing and Imaging:

1. Quickly transfer the slide to the pre-cooled microscope stage, which should be maintained
at a constant sub-zero temperature (e.g., -6°C to -8°C).

2. Immediately capture an image of the ice crystals (Time 0).
3. Anneal the sample by holding it at this temperature for a set period (e.g., 30 minutes).
4. Capture another image of the same area after the annealing period.

o Data Analysis:

1. Visually compare the images from Time 0 and after annealing. In the absence of an
effective IRl agent, the average size of the ice crystals will increase significantly.
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2. For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the

mean ice crystal size in both images.

3. Calculate the percent increase in mean crystal size. A smaller increase indicates greater

IRI activity.

Data Presentation:

Mean Crystal

Concentration Mean Crystal . . % Increase in

Compound . Size (t=30 min) .
(mM) Size (t=0) (um?) i Crystal Size

(hm?)

Sucrose
N/A

(Control)

D-Psicose 10

D-Psicose 50

D-Psicose 100

D-Psicose 200

Visualizations
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Figure 1. Experimental workflow for assessing cell viability post-cryopreservation.

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/product/b8758972?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

( Sample Preparation A
[l. Prepare 30% Sucrose Solutioa
2. Prepare D-Psicose Solutions in Sucrose
- J

4 Freezing & Imaging

G. Splat Cool Droplet on -80°C Block

G. Transfer to Cold Stage (—6°CD

[5. Image Ice Crystals (t:O)j
6. Anneal for 30 min

[7. Image Ice Crystals (t=30 min)]

4 Data A$nalysis

- J

8. Compare Crystal Size

l

9. Quantify with ImageJ

:

10. Calculate % Increase

—

—/

.

-

Click to download full resolution via product page

Figure 2. Workflow for the Ice Recrystallization Inhibition (IRI) assay.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b8758972?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

D-Psicose presents a promising, low-toxicity alternative to conventional cryoprotectants for the
preservation of biological samples. Its anticipated ability to inhibit ice recrystallization and
stabilize cellular membranes during the freeze-thaw process warrants thorough investigation.
The protocols outlined in this application note provide a comprehensive framework for
researchers, scientists, and drug development professionals to evaluate the efficacy of D-
Psicose and potentially develop novel, improved cryopreservation solutions. Successful
validation could lead to enhanced post-thaw cell viability and functionality, benefiting a wide
range of applications in biomedical research and cellular therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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